molecular formula C11H11NO2 B009589 4-(4-Methoxyphenyl)-3-oxobutanenitrile CAS No. 103986-01-2

4-(4-Methoxyphenyl)-3-oxobutanenitrile

Cat. No.: B009589
CAS No.: 103986-01-2
M. Wt: 189.21 g/mol
InChI Key: DUJOBEUGRQXMHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methoxyphenyl)-3-oxobutanenitrile is an organic compound characterized by the presence of a methoxyphenyl group attached to a butanenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-3-oxobutanenitrile typically involves the reaction of 4-methoxybenzaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by cyclization and subsequent dehydration to yield the desired product .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-3-oxobutanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.

Major Products

    Oxidation: 4-(4-Methoxyphenyl)-3-oxobutanoic acid.

    Reduction: 4-(4-Methoxyphenyl)-3-aminobutanenitrile.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-(4-Methoxyphenyl)-3-oxobutanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-3-oxobutanenitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenylacetonitrile
  • 4-Methoxyphenylpropionitrile
  • 4-Methoxyphenylbutyronitrile

Uniqueness

4-(4-Methoxyphenyl)-3-oxobutanenitrile is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl group and nitrile functionality make it a versatile intermediate for various synthetic applications.

Properties

IUPAC Name

4-(4-methoxyphenyl)-3-oxobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-14-11-4-2-9(3-5-11)8-10(13)6-7-12/h2-5H,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJOBEUGRQXMHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Dry acetonitrile (0.738 gms.) is mixed with 24.5 mL THF under Ar(g) and cooled to −78° C. in a dry ice-acetone bath. Dropwise addition of 2M n-butyl lithium in cyclohexane (7.72 mL) to this mixture then affords a yellowish/orange color solution. The mixture is allowed to stir at −78° C. for an additional 1.5 h followed by dropwise addition of ethyl 4-methoxy phenyl acetate (2.5 gms.). The resulting solution is stirred at −78° C. for an additional 30 minutes and then is stirred overnight at room temperature. Subsequently, the reaction mixture is treated with dilute NaOH, to dissolve solid material that forms, and extracted twice with water. The combined aqueous layers are neutralized with a saturated aqueous NH4Cl solution and extracted twice with EtOAc. The combined organic layers are dried over anhydrous Na2SO4 and concentrated in vacuo. The crude product is recrystallized from hot i-prOH to yield the desired 4-(4-methoxy-phenyl)-3-oxo-butyronitile in 11% yield. This nitrile (0.225 gms.) is then dissolved in 5 mL anydrous EtOH, treated with anhydrous hydrazine (0.081 gms.) and heated to 65° C. The resulting reaction mixture is stirred overnight at 65° C., subsequently cooled to room temperature, and concentrated in vacuo to provide the named compound.
Quantity
0.738 g
Type
reactant
Reaction Step One
Name
Quantity
24.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
( g )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.72 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ethyl 4-methoxy phenyl acetate
Quantity
2.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.